Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Catalog No.
S905185
CAS No.
167631-21-2
M.F
C11H9FINO2
M. Wt
333.101
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

CAS Number

167631-21-2

Product Name

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

IUPAC Name

ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Molecular Formula

C11H9FINO2

Molecular Weight

333.101

InChI

InChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3

InChI Key

QFJIFAVZNQADDY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2) is a highly functionalized, orthogonally reactive indole building block essential for advanced medicinal chemistry and agrochemical synthesis. Featuring a C5-fluorine atom, a C3-iodine atom, and a C2-ethyl ester, this compound serves as a premium scaffold for divergent synthesis. The C3-iodo group acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings), while the C5-fluorine enhances metabolic stability and lipophilicity in final active pharmaceutical ingredients (APIs). The C2-ethyl ester provides a robust protecting group that withstands harsh coupling conditions and can be selectively saponified or amidated post-coupling [1]. For procurement teams and synthetic chemists, sourcing this pre-functionalized intermediate directly accelerates hit-to-lead optimization by bypassing volatile, multi-step halogenation protocols.

Attempting to substitute Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate with its non-iodinated precursor (Ethyl 5-fluoro-1H-indole-2-carboxylate) or non-fluorinated analogs introduces significant synthetic liabilities. Using the non-iodinated baseline requires in-house halogenation, which frequently leads to over-halogenation, reduced overall yields, and complex purification workflows [1]. Furthermore, substituting with the non-fluorinated analog (Ethyl 3-iodo-1H-indole-2-carboxylate) sacrifices the critical C5-fluorine atom, which is often mandatory for blocking oxidative metabolism in drug candidates[2]. Finally, using the free acid form (5-fluoro-3-iodo-1H-indole-2-carboxylic acid) instead of the ethyl ester risks spontaneous decarboxylation during high-temperature palladium-catalyzed cross-coupling reactions, drastically reducing the yield of the desired coupled intermediate [3].

Direct Cross-Coupling Efficiency vs. Non-Iodinated Precursors

For library synthesis and API development, utilizing the pre-iodinated Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate provides a direct, high-yielding entry into palladium-catalyzed cross-couplings. When compared to starting from the non-iodinated Ethyl 5-fluoro-1H-indole-2-carboxylate, which requires an initial iodination step (typically yielding ~88-93% with potential purification losses), the pre-iodinated scaffold allows immediate Suzuki or Sonogashira coupling with typical yields exceeding 80% in optimized protocols [1]. This eliminates a synthetic step, reduces the generation of halogenated by-products, and streamlines the purification of the final coupled product.

Evidence DimensionSynthetic steps and overall coupling yield
Target Compound DataDirect coupling (1 step), >80% typical yield for Suzuki/Sonogashira
Comparator Or BaselineEthyl 5-fluoro-1H-indole-2-carboxylate (requires 2 steps: iodination then coupling, cumulative yield often <75%)
Quantified DifferenceEliminates 1 synthetic step; improves cumulative yield by ~10-15%
ConditionsStandard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, 80-100 °C)

Procuring the pre-iodinated scaffold directly reduces labor, solvent waste, and purification bottlenecks in high-throughput library synthesis.

Metabolic Stability Enhancement via C5-Fluorination

The presence of the C5-fluorine atom in Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a critical differentiator for medicinal chemistry applications. Compared to the non-fluorinated analog (Ethyl 3-iodo-1H-indole-2-carboxylate), the C5-fluorine effectively blocks cytochrome P450-mediated oxidative metabolism at the highly reactive 5-position of the indole ring [1]. In standard in vitro human liver microsome (HLM) assays for downstream derivatives, C5-fluorinated indoles typically exhibit significantly extended half-lives and lower intrinsic clearance rates compared to their non-fluorinated counterparts.

Evidence DimensionMetabolic blocking at the C5 position
Target Compound DataC5 position blocked by fluorine, preventing CYP450 oxidation
Comparator Or BaselineEthyl 3-iodo-1H-indole-2-carboxylate (C5 position susceptible to rapid oxidation)
Quantified DifferenceSignificant reduction in intrinsic clearance (CLint) for downstream APIs
ConditionsIn vitro human liver microsome (HLM) stability assays of derivative compounds

Selecting the C5-fluorinated building block is essential for developing drug candidates with viable pharmacokinetic profiles and prolonged half-lives.

Thermal Stability During Pd-Catalyzed Couplings vs. Free Acid

The C2-ethyl ester in Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate serves as a crucial protecting group during high-temperature synthetic steps. When subjected to standard Suzuki-Miyaura coupling conditions (e.g., 80-100 °C in basic aqueous/organic solvent mixtures), the ethyl ester remains intact, allowing for high yields of the coupled product. In contrast, utilizing the free carboxylic acid analog (5-fluoro-3-iodo-1H-indole-2-carboxylic acid) under identical thermal and basic conditions often leads to significant protodecarboxylation, destroying the C2 functional handle and reducing the yield of the desired intermediate [1].

Evidence DimensionResistance to thermal decarboxylation
Target Compound DataStable up to >100 °C under basic coupling conditions
Comparator Or Baseline5-Fluoro-3-iodo-1H-indole-2-carboxylic acid (prone to decarboxylation >80 °C)
Quantified DifferencePreservation of the C2 functional handle with minimal degradation
ConditionsBasic aqueous/organic cross-coupling conditions at 80-100 °C

Procuring the esterified form prevents catastrophic yield losses due to decarboxylation during essential high-temperature cross-coupling steps.

High-Throughput Library Synthesis of Kinase Inhibitors

Leveraging the pre-iodinated C3 position for rapid, divergent Suzuki-Miyaura and Sonogashira couplings to generate libraries of C3-substituted, C5-fluorinated indoles for targeted oncology screening (e.g., CK2 inhibitors)[1].

Hit-to-Lead Optimization for Improved Pharmacokinetics

Utilizing the C5-fluorine atom to systematically block oxidative metabolism in lead compounds, thereby improving the in vivo half-life and bioavailability of indole-based drug candidates[2].

Orthogonal Functionalization in Complex API Manufacturing

Exploiting the differential reactivity of the C3-iodo group (for Pd-catalyzed coupling) and the C2-ethyl ester (for subsequent saponification and amidation) to construct complex, multi-cyclic pharmaceutical intermediates without the need for additional protection/deprotection steps [3].

XLogP3

3.4

Dates

Last modified: 08-15-2023

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